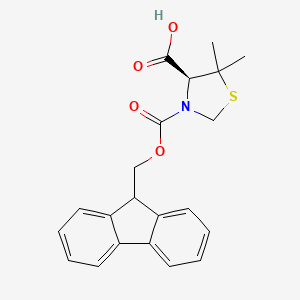

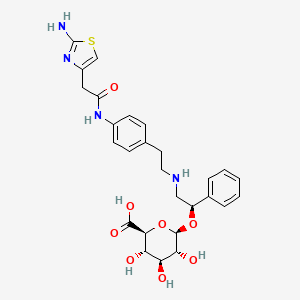

(S)-Fmoc-5,5-二甲基-1,3-噻唑烷-4-羧酸

描述

Synthesis Analysis

The synthesis of 1,3-thiazolidin-4-ones involves numerous methods, reflecting their adaptability and the scope for modifications at different positions on the heterocyclic ring. These methods cater to enhancing the molecule's selectivity, purity, product yield, and pharmacokinetic activity through various synthetic approaches including multicomponent reactions, click reactions, nano-catalysis, and green chemistry principles (Sahiba et al., 2020).

Molecular Structure Analysis

1,3-Thiazolidin-4-ones exhibit a heterocyclic ring structure containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. This core structure can be diversified by modifying substituents at the 2-, 3-, and 5-positions, leading to compounds with varied chemical and biological properties. The molecular structure of these compounds has been a subject of study since the mid-nineteenth century, demonstrating their enduring relevance in chemical research (Santos et al., 2018).

Chemical Reactions and Properties

1,3-Thiazolidin-4-ones undergo a range of chemical reactions, making them versatile intermediates in organic synthesis. These reactions include cyclocondensation with various carboxylic acids and their derivatives, showcasing their utility in creating complex molecules with potential biological activities. Their chemical properties are influenced by the substituents on the thiazolidine ring, which can significantly alter their reactivity and stability (Issac & Tierney, 1996).

Physical Properties Analysis

The physical properties of 1,3-thiazolidin-4-ones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are determined by the compound's molecular structure and the nature of its substituents, affecting its behavior in biological systems and its interaction with other molecules. Studies on these properties help in understanding the compound's pharmacokinetic profile and its potential as a drug candidate.

Chemical Properties Analysis

1,3-Thiazolidin-4-ones' chemical properties, including acidity, basicity, and nucleophilicity, play a significant role in their reactivity and the type of chemical reactions they can participate in. These properties are pivotal for designing synthetic routes for new derivatives with enhanced biological activities. The presence of the thiazolidine ring contributes to the compound's ability to act as a scaffold for drug development, providing a basis for the attachment of various pharmacophoric groups (Cunico et al., 2008).

科学研究应用

In another example, the Hard and Soft Acids and Bases (HSAB) theory is widely used in chemistry for explaining the stability of compounds, reaction mechanisms, and pathways .

-

Meldrum’s Acid

- Field : Organic & Biomolecular Chemistry

- Application : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core . It is used in the synthesis of compounds with desired properties .

- Method : Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .

- Results : This has led to many innovative applications of this synthetically highly relevant molecule .

-

Mitsunobu Reaction

- Field : Organic Chemistry

- Application : The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .

- Method : The reaction is named after its discoverer Oyo Mitsunobu who first reported this chemistry in 1967 . When chiral, secondary alcohols are employed, complete inversion of stereochemistry is observed in all but a few cases .

- Results : This reaction has been applied to the synthesis of pharmaceuticals and their precursors .

-

Acid-Base Equilibria

- Field : Chemistry

- Application : Acid-base reactions pervade every aspect of industrial-, physiological-, and environmental chemistry . Many chemical processes are quite sensitive to the pH; the extent of the reaction, its rate, and even the nature of the products can be altered if the pH is allowed to change .

- Method : Acid-base balance in the body is maintained by two general mechanisms: selective excretion of acids or bases, and by the buffering action of weak acid-base systems in body fluids .

- Results : Over a 24-hour period, the adult human eliminates the equivalent of about 20-40 moles of H+ by way of the lungs in the form of CO2 .

-

Acid-Resistant Enzymes

- Field : Applied Microbiology and Biotechnology

- Application : Acid-resistant enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .

- Method : Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .

- Results : Computer-aided strategies and artificial intelligence are used to obtain acid-resistant enzymes .

安全和危害

未来方向

属性

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWBFHCBDIMJQV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124851 | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

141636-66-0 | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141636-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)